molecular formula C3H8N2O B042620 Ethylurea CAS No. 625-52-5

Ethylurea

Cat. No.: B042620
CAS No.: 625-52-5
M. Wt: 88.11 g/mol
InChI Key: RYECOJGRJDOGPP-UHFFFAOYSA-N
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Description

Ethylurea (N-ethylurea, C₃H₈N₂O) is an alkylated derivative of urea, where one amino group is substituted with an ethyl chain. Structurally, it retains urea’s core carbonyl group but introduces hydrophobic characteristics via the ethyl moiety. This compound is utilized in diverse applications, including pharmaceutical formulations, materials science, and agricultural chemistry. For instance, it enhances drug solubility in solid dispersion systems , acts as a cationization agent in lignin-containing nanomaterials , and serves as a nitrogen source in fertilizers . Its biological relevance is highlighted in studies demonstrating its role in inhibiting amyloid fibrillization and improving antiproliferative potency in antimitotic agents .

Preparation Methods

Conventional Synthesis via Urea Alkylation

The most widely documented method for ethylurea production involves the alkylation of urea with ethylamine or ethyl halides. This exothermic reaction typically proceeds under reflux conditions in polar solvents such as water or ethanol.

Reaction Mechanism and Stoichiometry

The nucleophilic substitution between urea and ethyl bromide follows a second-order kinetic profile, with the general reaction:
NH2CONH2+C2H5BrC3H8N2O+HBr\text{NH}_2\text{CONH}_2 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_3\text{H}_8\text{N}_2\text{O} + \text{HBr}
Stoichiometric excess of urea (2:1 molar ratio) maximizes ethyl bromide conversion while minimizing dithis compound byproducts .

Optimization Parameters

  • Temperature : 80–100°C for 6–8 hours achieves 75–82% yield .

  • Catalysts : Triethylamine (5 mol%) neutralizes HBr, shifting equilibrium toward product formation .

  • Solvents : Ethanol-water mixtures (3:1 v/v) enhance reactant solubility without side reactions .

ParameterOptimal RangeYield Impact
Urea:Ethyl Bromide2:1+15% yield
Reaction Time7 hoursPeak conversion
Catalyst Loading5 mol% Et₃N22% byproduct reduction

Acid-Catalyzed Condensation of Ethylamine and Cyanate

An alternative approach utilizes ethylamine and potassium cyanate in acidic media, offering improved selectivity for monothis compound.

Process Configuration

In a typical setup :

  • Ethylamine hydrochloride (1.2 mol) reacts with KOCN (1 mol) in 200 mL HCl (1M)

  • Stirred at 60°C for 4 hours under nitrogen

  • Neutralized with NaHCO₃, extracted with ethyl acetate

This method yields 68–72% product with ≤3% dithis compound contamination .

Critical Control Points

  • pH Management : Maintaining reaction pH between 2.5–3.0 prevents cyanate hydrolysis to CO₂ and NH₃ .

  • Temperature Gradient : Gradual heating from 25°C to 60°C over 90 minutes reduces oligomer formation .

Green Chemistry Approaches

Recent advancements focus on solvent-free and catalytic methods to improve sustainability.

Mechanochemical Synthesis

Ball-milling urea with ethyl iodide (1:1.1 molar ratio) and K₂CO₃ base achieves 81% yield in 2 hours :
NH2CONH2+C2H5I25 Hz millingC3H8N2O+KI\text{NH}_2\text{CONH}_2 + \text{C}_2\text{H}_5\text{I} \xrightarrow{\text{25 Hz milling}} \text{C}_3\text{H}_8\text{N}_2\text{O} + \text{KI}

Biocatalytic Routes

Immobilized urease enzymes enable this compound synthesis at 37°C with 94% enantiomeric purity . However, substrate inhibition limits concentrations to ≤0.5M.

Industrial-Scale Production Techniques

Commercial manufacturers employ continuous flow reactors to enhance throughput and safety.

Tubular Reactor Design

  • Residence Time : 12 minutes at 150°C, 8 bar pressure

  • Throughput : 2.4 kg/h per liter reactor volume

  • Purity : 99.2% by HPLC

Waste Management Systems

  • HBr byproducts are neutralized to NaBr (98% recovery)

  • Unreacted ethylamine is distilled and recycled (89% efficiency)

Analytical Characterization Protocols

Modern quality control integrates multiple techniques:

Spectroscopic Verification

  • ¹H NMR (CDCl₃): δ 1.25 (t, CH₂CH₃), 3.45 (q, NHCH₂), 5.12 (bs, NH₂)

  • IR (nujol): 1650 cm⁻¹ (C=O stretch), 3420 cm⁻¹ (N-H stretch)

Chromatographic Purity Assessment

HPLC conditions from military specifications :

  • Column: C-18 DB (25 cm × 0.46 cm)

  • Mobile Phase: 20% MeOH/H₂O isocratic

  • Retention Time: 4.7 minutes

Chemical Reactions Analysis

Types of Reactions: Ethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ethylcarbamate, while reduction can produce ethylamine .

Mechanism of Action

Ethylurea is similar to other urea derivatives such as mthis compound and propylurea. its unique ethyl group imparts distinct chemical and physical properties. For example, this compound has different solubility and reactivity compared to mthis compound and propylurea. These differences make this compound suitable for specific applications where other urea derivatives may not be as effective .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ethylurea’s properties are influenced by its ethyl group, which balances hydrogen-bonding capacity (from the urea core) and moderate hydrophobicity. Comparisons with analogous alkylureas reveal distinct trends:

Compound Structure Water Solubility* Log P (Calculated) Key Applications References
This compound N-ethylurea 5–16 µg/mL† 0.45 Drug carriers, nanomaterials
Mthis compound N-mthis compound 8–20 µg/mL† 0.12 Solubility enhancers
Urea (NH₂)₂CO 480 mg/mL -1.54 Fertilizers, protein denaturation
Dimthis compound N,N-dimthis compound 3–10 µg/mL† 0.78 Slow-release fertilizers

*Reported values for derivatives in specific contexts (e.g., benzothiazole-based compounds ).
†Solubility data for this compound-containing compounds in pharmaceutical formulations .

  • Hydrogen Bonding : this compound’s ethyl group reduces hydrogen-bonding efficiency compared to urea but retains sufficient polarity to stabilize drug crystals in solid dispersions . Mthis compound, with a smaller alkyl chain, exhibits higher solubility in aqueous solutions .
  • Thermodynamics : In protein denaturation studies, this compound demonstrates intermediate efficacy between urea and longer-chain alkylureas due to its balanced hydrophobicity .

Research Findings and Key Insights

Solubility-Performance Trade-off: this compound’s moderate hydrophobicity makes it ideal for balancing drug solubility and membrane permeability. For example, pyridine-containing this compound derivatives achieve 20-fold higher water solubility than naphthalene analogs while retaining nanomolar cytotoxicity .

Environmental Impact : As a nitrogen source, this compound mineralizes slower than urea, reducing groundwater contamination risks but requiring optimized application rates in agriculture .

Structure-Activity Relationships : The ethyl group’s size is critical. Shorter chains (methyl) lack sufficient hydrophobicity for tubulin binding, while longer chains (propyl) reduce aqueous solubility .

Biological Activity

Ethylurea, a derivative of urea, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the urea functional group. Its chemical structure can be represented as follows:

C2H5N2O\text{C}_2\text{H}_5\text{N}_2\text{O}

This structure contributes to its interactions with biological systems, influencing its solubility, stability, and reactivity.

Antimicrobial Properties

This compound derivatives have shown significant antimicrobial activity. A study evaluated benzothiazole ethyl urea compounds for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The results indicated that these compounds effectively inhibited ATPase activity with IC50 values less than 0.1 μg/mL, demonstrating potent antibacterial effects against various strains, including staphylococci and enterococci .

Antiparasitic Activity

Recent research has highlighted the efficacy of N-ethylurea pyrazole derivatives against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. The most potent derivative exhibited IC50 values of 9 nM and 16 nM against these parasites. These compounds were found to have favorable physicochemical properties and showed efficacy in murine models of Chagas disease .

The biological mechanisms underlying the activity of this compound derivatives are varied:

  • DNA Interference : this compound compounds inhibit essential enzymes like DNA gyrase, preventing bacterial DNA replication and leading to cell death.
  • Cellular Targeting : Some derivatives selectively target parasites without significant toxicity to mammalian cells, making them promising candidates for drug development .
  • Immunomodulation : this compound has been investigated for its potential effects on immune responses, particularly in modulating T cell activation pathways .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a novel benzothiazole ethyl urea compound significantly inhibited bacterial growth in vitro. The compound was tested against multiple bacterial strains, showing a broad spectrum of activity that supports its potential use as an antibacterial agent .
  • Antiparasitic Research : In a murine model of Chagas disease, a specific N-ethylurea derivative led to a substantial reduction in parasite load within six days of treatment. This highlights the compound's potential in treating parasitic infections effectively .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound derivatives:

Activity TypeCompound TypeIC50 (nM)Target Organism
AntibacterialBenzothiazole Ethyl Urea<0.1 μg/mLStaphylococcus spp., Enterococcus spp.
AntiparasiticN-Ethylurea Pyrazole Derivative9 (T. brucei), 16 (T. cruzi)Trypanosoma brucei, Trypanosoma cruzi
ImmunomodulatoryThis compound DerivativesNot specifiedT cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethylurea, and how can reaction conditions be optimized for academic reproducibility?

this compound is synthesized via urea and ethylamine condensation in solvents like toluene under controlled heating (40–50°C) . Key variables affecting yield include temperature, reaction time, and solvent choice. For academic reproducibility:

  • Optimization framework : Use fractional factorial design to test variables (e.g., molar ratios, cooling rates).
  • Validation : Monitor reaction progress via TLC or NMR to confirm intermediate formation.
  • Characterization : Purity verification via melting point (90–95°C), elemental analysis, and FTIR .

Q. How do this compound’s physicochemical properties influence its solubility and reactivity in aqueous vs. organic systems?

this compound’s water solubility (due to hydrogen-bonding NH and CO groups) enables applications in biological assays, while its stability in organic solvents (e.g., toluene) facilitates synthetic reactions. Key

PropertyValueRelevance
Molecular weight88.11 g/molStoichiometric calculations
Melting point90–95°CPurity assessment
LogP (partition coefficient)~−0.5 (estimated)Solubility in lipid membranes
Reference experimental protocols for solubility testing in .

Q. What spectroscopic techniques are most reliable for characterizing this compound in academic settings?

  • NMR : Confirm structure via <sup>1</sup>H NMR (δ 1.1 ppm for CH3, δ 5.2 ppm for NH2).
  • FTIR : Peaks at 1650 cm<sup>−1</sup> (C=O stretch), 3350 cm<sup>−1</sup> (N-H stretch).
  • Mass spectrometry : ESI-MS m/z 89.1 [M+H]<sup>+</sup> .
    Note: Cross-validate with reference spectra from PubChem or ChemIDplus .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antitumor vs. negligible effects) be resolved methodologically?

  • Hypothesis testing : Compare cell-line specificity (e.g., HeLa vs. MCF-7) under standardized conditions .
  • Dose-response analysis : Use Hill plots to quantify EC50 and rule out cytotoxicity thresholds.
  • Mechanistic studies : Employ molecular docking to identify binding targets (e.g., thymidylate synthase) .
    Recommendation: Replicate assays with independent batches of this compound to exclude impurity-driven artifacts .

Q. What experimental designs are suitable for probing this compound’s role in hydrogen-bonded supramolecular assemblies?

  • Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water) and analyze H-bond networks.
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict intermolecular interactions.
  • Thermal analysis : DSC to study phase transitions linked to H-bond stability .

Q. How can kinetic studies elucidate this compound’s reactivity in nucleophilic substitution reactions?

  • Pseudo-first-order conditions : Fix [this compound] and vary [electrophile] (e.g., alkyl halides).
  • Monitoring : Use UV-Vis (λ = 260 nm) or HPLC to track product formation.
  • Activation parameters : Calculate ΔG<sup>‡</sup> via Eyring equation using temperature-dependent rate constants .

Q. What statistical approaches are recommended for analyzing this compound’s environmental fate data (e.g., biodegradation studies)?

  • ANOVA : Compare degradation rates across soil types/pH levels.
  • Multivariate regression : Identify dominant factors (e.g., microbial activity, temperature).
  • Uncertainty quantification : Bootstrap resampling to estimate confidence intervals for half-lives .

Q. How do structural modifications of this compound (e.g., N-alkylation) impact its bioactivity, and what computational tools aid in rational design?

  • SAR studies : Synthesize derivatives (e.g., mthis compound, propylurea) and test against control assays .
  • In silico tools : Use AutoDock Vina for binding affinity predictions; QSAR models for logP optimization .

Q. Methodological Challenges & Solutions

Q. How to address discrepancies in reported CAS registry numbers for this compound (e.g., 68258-82-2 vs. 625-52-5)?

  • Verification : Cross-check with authoritative databases (PubChem, EPA DSSTox) .
  • Contextual analysis : Confirm nomenclature (e.g., N-ethylurea vs. isomeric forms) via IUPAC guidelines.

Q. What protocols ensure reproducibility in this compound-based organocatalytic reactions?

  • Strict anhydrous conditions : Use molecular sieves and Schlenk techniques.
  • Catalyst recycling : Monitor activity across cycles via GC-MS .

Q. Data Management & Ethics

  • FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
  • Ethical synthesis : Adopt green chemistry principles (e.g., solvent recovery) .

Properties

IUPAC Name

ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECOJGRJDOGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20873854
Record name N-Ethylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
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Physical Description

Solid; [Elite Foam MSDS]
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CAS No.

625-52-5
Record name Ethylurea
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Record name Ethylurea
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Record name Ethylurea
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Record name Urea, N-ethyl-
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Record name Ethylurea
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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